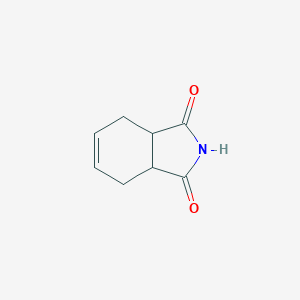

1,2,3,6-テトラヒドロフタルイミド

説明

Synthesis Analysis

The synthesis of 1,2,3,6-Tetrahydrophthalimide derivatives, including the Diels-Alder condensation of corresponding butadienes and maleic anhydride, results in various analogues that show significant potential in improving the oxidation resistance of polyimides when used as end caps. These anhydrides are heated with methylene-dianiline, undergoing a transformation via monoimide to bisimide at lower temperatures, followed by a competition between cross-linking and aromatization, which contributes to their improved thermooxidative stability (Meador, Frimer, & Johnston, 2004).

Molecular Structure Analysis

The molecular structure of exo-3,6-dimethyl-3,6-epoxi-1,2,3,6-tetrahydrophthalimide has been determined through X-ray diffraction analysis, offering insights into its crystalline structure and complete spectroscopic characterization. This analysis facilitates a deeper understanding of the compound's potential applications and interactions (Vásquez et al., 2014).

Chemical Reactions and Properties

1,2,3,6-Tetrahydrophthalimide exhibits activity in oxidative aminoaziridination reactions towards alkenes, providing access to stable derivatives of N-aminoaziridine. This property is crucial for synthesizing various chemical compounds and highlights the versatility of 1,2,3,6-Tetrahydrophthalimide in chemical reactions (Zibinsky, Stewart, Prakash, & Kuznetsov, 2009).

Physical Properties Analysis

The physical properties of materials derived from 1,2,3,6-Tetrahydrophthalimide, such as soluble and light-colored poly(amide-imide-imide)s, have been extensively studied. These polymers exhibit excellent solubility, thermal stability, and mechanical strength, making them suitable for various applications in materials science (Yang, Chen, & Wei, 2002).

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetrahydrophthalimide derivatives, such as their reactivity in the synthesis of novel poly(amide-imide-imide)s, underscore the compound's utility in polymer chemistry. These derivatives display remarkable organosolubility, thermal stability, and mechanical properties, which are critical for developing high-performance materials (Yang, Chen, & Wang, 2002).

科学的研究の応用

有機合成におけるアザ-マイケル付加

1,2,3,6-テトラヒドロフタルイミド: は、有機合成における基本的なプロセスであるアザ-マイケル付加反応で使用されます。この反応は、グリーンケミストリーの原則と一致する無溶媒条件下で行われます。この化合物は、DABCOを塩基、テトラブチルアンモニウムブロミド(TBAB)を媒体として、100℃で対称的なフマル酸エステルと反応します。 この反応の生成物は、2.5〜7.0時間以内に良好な収率から高い収率で得られます。 .

β-アミノ酸の合成

α、β-不飽和エステルへの1,2,3,6-テトラヒドロフタルイミドのアザ-マイケル付加は、β-アミノ酸を合成するための重要な方法です。 これらの酸は、タキソールなどの抗がん剤を含む生物活性分子の調製における前駆体として役立ちます。 .

抗腫瘍化合物の開発

1,2,3,6-テトラヒドロフタルイミド: 誘導体(エンド-3,6-エポキシ-1,2,3,6-テトラヒドロフタルイミドなど)は、高分子量抗腫瘍化合物(HMAC)の作成における可能性について調査されています。 これらの化合物は、低分子量抗腫瘍化合物(LMAC)と比較して、高い特異性、低い毒性副作用、および長時間の薬物作用などの利点を提供します。 .

環境汚染評価

環境科学では、1,2,3,6-テトラヒドロフタルイミドは、環境汚染を評価するための分析方法で使用されます。 さまざまなマトリックスにおいて、液体クロマトグラフィーと飛行時間型質量分析(LC-ToF-MS)などの高度な技術を使用して、検出および定量化することができます。 .

グリーンケミストリーへの応用

無溶媒反応における1,2,3,6-テトラヒドロフタルイミドの使用は、グリーンケミストリーの原則の応用例を表しています。 揮発性有機溶媒の使用を避けることで、これらの反応は環境への影響を軽減し、化学プロセスにおける安全性を向上させます。 .

材料科学研究

1,2,3,6-テトラヒドロフタルイミド: は、さまざまな業界で潜在的な用途を持つ新規材料を合成するための構成要素として使用できるため、材料科学においても関連しています。 .

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Pharmacokinetics

Based on its molecular weight of 1511626 , it is likely to have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,6-Tetrahydrophthalimide. For instance, temperature, pH, and the presence of other chemicals can affect its stability and activity .

Safety and Hazards

特性

IUPAC Name |

3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026513 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

190 °C | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethanol | |

CAS RN |

85-40-5 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3alpha,4,7,7alpha-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)